molecular formula C7H4ClNO4S B1272542 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride CAS No. 551930-54-2

5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride

Cat. No.: B1272542
CAS No.: 551930-54-2
M. Wt: 233.63 g/mol
InChI Key: AWYRXMXRSGZTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a unique structure combining an oxazole ring and a furan ring, both of which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride typically involves the reaction of furan-2-sulfonyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the heterocyclic rings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation and Reduction Products: These reactions can lead to the formation of sulfonic acids or reduced sulfur-containing compounds.

Scientific Research Applications

5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The oxazole and furan rings can interact with various molecular targets, disrupting normal cellular functions. This compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • 5-(1,2-oxazol-5-yl)furan-2-sulfonamide
  • 5-(1,2-oxazol-5-yl)furan-2-sulfonic acid
  • 5-(1,2-oxazol-5-yl)furan-2-sulfonate esters

Comparison: 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. In contrast, the sulfonamide and sulfonic acid derivatives are less reactive but may have different biological activities and applications. The sulfonate esters, on the other hand, are more stable and can be used in different industrial applications where stability is crucial.

Properties

IUPAC Name

5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14(10,11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRXMXRSGZTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377557
Record name 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551930-54-2
Record name 5-(5-Isoxazolyl)-2-furansulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551930-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.